5-(3-Methylpiperazin-1-YL)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(3-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-8-6-13(3-2-12-8)9-4-10-7-11-5-9/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI Key |
MLODHOOXKWLUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Methylpiperazin 1 Yl Pyrimidine and Structural Analogs
Retrosynthetic Disconnection Strategies for Pyrimidine-Piperazine Conjugates
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-(3-methylpiperazin-1-yl)pyrimidine, the primary disconnection points are the C-N bonds linking the pyrimidine (B1678525) ring and the piperazine (B1678402) moiety, as well as the bonds within the pyrimidine ring itself.
A logical retrosynthetic approach for this compound would involve two main disconnections:
C(5)-N(1') Bond Disconnection: The bond between the pyrimidine C5 and the piperazine N1 is a prime candidate for disconnection. This leads to a 5-halopyrimidine (or another activated pyrimidine derivative) and 3-methylpiperazine. This strategy is predicated on the feasibility of a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
Pyrimidine Ring Disconnection: The pyrimidine ring itself can be retrosynthetically cleaved into simpler acyclic precursors. advancechemjournal.com A common strategy for pyrimidine synthesis involves the disconnection into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. This suggests that the pyrimidine core could be constructed from a 1,3-dicarbonyl compound or a synthetic equivalent and an amidine, guanidine, or urea (B33335) derivative.
These disconnection strategies form the basis for the forward synthesis, guiding the selection of appropriate reactions and starting materials for the construction of the target molecule and its analogs.
Approaches for Pyrimidine Core Construction
The formation of the central pyrimidine ring is a critical step in the synthesis of this compound. Several robust methods are available for this purpose.
The most fundamental approach to pyrimidine synthesis involves the cyclization of acyclic precursors. This typically involves the condensation of a compound containing an N-C-N unit (like amidines, guanidines, or ureas) with a 1,3-bielectrophilic three-carbon component (such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or malonic acid derivatives). nih.gov
For instance, the reaction of an amidine with a β-dicarbonyl compound is a classic method for preparing 2-substituted pyrimidines. Similarly, using urea or thiourea (B124793) in this condensation can yield pyrimidinones (B12756618) or thiopyrimidines, which can be further functionalized. nih.gov Microwave-assisted organic synthesis has also been employed to accelerate these cyclization reactions, often leading to higher yields and shorter reaction times.
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings like pyrimidine, particularly when substituted with good leaving groups such as halogens. The electron-withdrawing nature of the ring nitrogen atoms facilitates the attack of nucleophiles.
In the context of synthesizing pyrimidine-piperazine conjugates, SNAr reactions are frequently employed to introduce the piperazine moiety onto a pre-formed halopyrimidine ring. The reaction of a 2-, 4-, or 6-halopyrimidine with a piperazine derivative typically proceeds under basic conditions, with the piperazine acting as the nucleophile. The regioselectivity of the substitution is influenced by the position of the halogen and the presence of other substituents on the pyrimidine ring.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2,4-Dichloropyrimidine (B19661) | Substituted Piperazine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Chloro-4-(piperazin-1-yl)pyrimidine |
| 4-Chloro-5-iodopyrimidine | Aromatic Amine | POCl₃ | 4-(Aryl-amino)-5-iodo-pyrimidine |
This table illustrates representative SNAr reactions on halopyrimidines.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction is particularly relevant for the synthesis of N-aryl piperazines and, by extension, pyrimidine-piperazine conjugates. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the synthesis of this compound, this reaction could be envisioned to couple 3-methylpiperazine with a 5-halopyrimidine. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of this transformation.
Suzuki Coupling: The Suzuki reaction facilitates the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. While not directly forming the C-N bond to the piperazine, it is a valuable method for introducing carbon-based substituents to the pyrimidine ring, thereby enabling the synthesis of a wide range of structural analogs. For example, a 5-bromopyrimidine (B23866) could be coupled with an appropriate boronic acid to introduce a substituent at the 5-position.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product |
| Buchwald-Hartwig | 5-Bromopyrimidine | 3-Methylpiperazine | Pd Catalyst + Ligand | This compound |
| Suzuki | 5-Bromopyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | 5-Arylpyrimidine |
This table provides examples of palladium-catalyzed coupling reactions for pyrimidine functionalization.
Introduction of the 3-Methylpiperazin-1-yl Moiety to the Pyrimidine Scaffold
The final key step in the synthesis of the target molecule is the attachment of the 3-methylpiperazine group to the pyrimidine core.
The most direct method for introducing the 3-methylpiperazine moiety is through the reaction of 3-methylpiperazine with an appropriately activated pyrimidine intermediate. This typically involves a nucleophilic substitution reaction where the secondary amine of the piperazine attacks an electrophilic carbon on the pyrimidine ring.
A common substrate for this reaction is a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield. In some cases, a palladium catalyst, as in the Buchwald-Hartwig amination, may be necessary to facilitate the coupling, especially with less reactive aryl halides. nih.govnih.gov
| Pyrimidine Intermediate | Amine | Conditions | Product |
| 5-Bromopyrimidine | 3-Methylpiperazine | Base (e.g., NaOtBu), Pd catalyst, Ligand, Solvent (e.g., Toluene) | This compound |
| 5-Chloropyrimidine | 3-Methylpiperazine | High Temperature, Base | This compound |
This interactive data table showcases examples of direct amine coupling reactions.
Synthesis via Pre-functionalized Piperazine Derivatives
The construction of the this compound molecule is commonly achieved through the coupling of a pre-functionalized pyrimidine ring with 2-methylpiperazine (B152721). This approach is a cornerstone in the synthesis of numerous piperazinyl-pyrimidine derivatives. researchgate.net The most prevalent method involves a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a pyrimidine ring bearing a suitable leaving group at the C5 position, such as a halogen (e.g., chlorine, bromine) or a sulfonyl group, is reacted with 2-methylpiperazine.
The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires the presence of a base to facilitate the reaction. researchgate.netnih.gov The base, such as potassium carbonate or diisopropylethylamine (DIPEA), serves to deprotonate the secondary amine of the piperazine ring, thereby increasing its nucleophilicity. researchgate.netnih.gov For instance, the synthesis of related structures has been successfully demonstrated by reacting 2,4-dichloropyrimidine with various piperazine derivatives, yielding a mixture of regioisomers that highlights the importance of controlling reaction conditions to achieve desired selectivity. nih.gov
Another variation of this methodology involves using a pyrimidine precursor with a methylthio (-SCH₃) group. researchgate.netnih.gov The methylthio group can be displaced by the piperazine nucleophile, often under reflux conditions in a solvent like ethanol (B145695) with a catalytic amount of base. nih.gov This method provides an alternative to using halopyrimidines and can be advantageous in certain synthetic schemes. The general mechanism involves the attack of the nitrogen atom of the 2-methylpiperazine on the electron-deficient pyrimidine ring, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the leaving group to yield the final product.
Stereoselective Synthetic Pathways for Optically Active Isomers of this compound
The presence of a chiral center at the C3 position of the piperazine ring means that this compound exists as a pair of enantiomers: (R)-5-(3-methylpiperazin-1-yl)pyrimidine and (S)-5-(3-methylpiperazin-1-yl)pyrimidine. The synthesis of optically active isomers is of paramount importance, as different enantiomers can exhibit distinct pharmacological profiles.
The most direct strategy for obtaining enantiomerically pure isomers is to employ a chiral building block approach. This involves starting the synthesis with an enantiomerically pure form of 2-methylpiperazine, such as (R)-2-methylpiperazine or (S)-2-methylpiperazine, which are commercially available. These chiral piperazine derivatives can then be utilized in the SNAr coupling reactions described previously. Since the C-N bond formation occurs at the N1 position of the piperazine and does not involve the chiral center at C3, the stereochemical integrity of the methyl-substituted carbon is preserved throughout the reaction. This approach ensures that the chirality of the starting material is directly transferred to the final product, yielding the desired optically active isomer.
Alternatively, if a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral chromatography. Techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can effectively resolve the racemic mixture into its individual (R)- and (S)-enantiomers. While effective, this method is often less efficient for large-scale production compared to stereoselective synthesis from a chiral precursor.
Optimization of Reaction Conditions and Process Chemistry
The optimization of reaction conditions is a critical step in developing an efficient, scalable, and cost-effective synthesis for this compound. The primary goals of process chemistry are to maximize the reaction yield, minimize the formation of impurities, and reduce reaction times. nih.gov For the typical SNAr coupling between a 5-halopyrimidine and 2-methylpiperazine, several parameters are systematically varied.
Key optimization parameters include:
Solvent: A variety of solvents can be screened, including DMF, DMSO, N-methyl-2-pyrrolidone (NMP), acetonitrile (B52724) (MeCN), and alcohols. The choice of solvent can significantly impact reactant solubility and reaction rate. researchgate.net
Base: The strength and stoichiometry of the base are crucial. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often used, as are organic amine bases such as DIPEA and triethylamine (B128534) (TEA). The selection can influence the reaction rate and the formation of side products.
Temperature: Reaction temperatures can range from ambient to elevated temperatures (e.g., 80-150 °C). Higher temperatures generally accelerate the reaction but may also lead to increased impurity formation.
Reactant Stoichiometry: Varying the ratio of the piperazine derivative to the pyrimidine substrate can be used to drive the reaction to completion and minimize unreacted starting materials.
The following table illustrates a hypothetical optimization study for the synthesis, based on common practices in the field.
| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ (1.5) | 80 | 12 | 65 |
| 2 | DMSO | K₂CO₃ (1.5) | 80 | 12 | 72 |
| 3 | DMSO | Cs₂CO₃ (1.5) | 80 | 8 | 85 |
| 4 | DMSO | DIPEA (2.0) | 100 | 12 | 78 |
| 5 | NMP | Cs₂CO₃ (1.5) | 80 | 8 | 91 |
Isolation and Purification Techniques for the Target Compound
Following the completion of the synthesis, a robust isolation and purification protocol is necessary to obtain this compound with high purity. The specific techniques employed depend on the physical properties of the compound and the nature of the impurities present.
A common initial work-up procedure involves quenching the reaction mixture, often by pouring it into water or crushed ice. nih.gov This step precipitates the crude product if it is a solid and dissolves inorganic salts. The crude product can then be collected by filtration. If the product remains in the aqueous layer, an extraction is performed using an appropriate organic solvent such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or chloroform. nih.govrsc.org The combined organic layers are typically washed with water and brine to remove any remaining water-soluble impurities, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and then filtered. rsc.org
The solvent is subsequently removed under reduced pressure (in vacuo) to yield the crude product. nih.gov Final purification is most commonly achieved by one of two methods:
Recrystallization: This technique is effective if a suitable solvent or solvent system can be found in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Ethanol is often a suitable solvent for recrystallizing pyrimidine derivatives. nih.gov
Silica (B1680970) Gel Column Chromatography: This is a highly versatile method for separating the target compound from impurities with different polarities. nih.govrsc.org A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent) of appropriate polarity is then passed through the column, and fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure compound. rsc.org
Advanced Analytical Characterization for Structural Confirmation
Unambiguous confirmation of the chemical structure of this compound is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for structural elucidation. researchgate.net
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each unique proton environment. The protons on the pyrimidine ring are expected to appear in the downfield aromatic region (typically δ 8.0-9.0 ppm). The protons of the piperazine ring would appear as a series of complex multiplets in the upfield region (δ 2.5-4.0 ppm). The methyl group protons on the piperazine ring would show up as a doublet (due to coupling with the adjacent C-H proton) at approximately δ 1.1-1.3 ppm. The N-H proton of the piperazine would likely appear as a broad singlet. nih.govnih.gov
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The carbons of the pyrimidine ring would resonate at the downfield end of the spectrum (δ 140-160 ppm). The piperazine ring carbons would appear in the δ 40-60 ppm range, and the methyl carbon would be found at the most upfield position (δ ~15-20 ppm). nih.govnih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for definitive assignment of all proton and carbon signals. mdpi.com
Table of Predicted NMR Data
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Predicted δ (ppm) | Assignment | Predicted δ (ppm) | Assignment |
| 8.5 - 8.8 | Pyrimidine H2, H4, H6 | 155 - 160 | Pyrimidine C2, C4, C6 |
| 3.0 - 4.0 | Piperazine CH, CH₂ | 110 - 120 | Pyrimidine C5 |
| 1.5 - 2.0 (broad s) | Piperazine NH | 40 - 55 | Piperazine C |
| 1.1 - 1.3 (d) | Methyl CH₃ | 15 - 20 | Methyl C |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically generates the protonated molecular ion [M+H]⁺. mdpi.com
For this compound (C₉H₁₄N₄), the monoisotopic mass is 178.1218 Da. High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. nih.govnih.gov For example, an HRMS analysis would be expected to find an m/z value for [M+H]⁺ of 179.1291, confirming the elemental composition C₉H₁₅N₄⁺. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that can help confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound and its analogs. By identifying the characteristic vibrational frequencies of functional groups, IR spectroscopy confirms the presence of the core pyrimidine and methylpiperazine moieties.
The IR spectrum of this compound is expected to exhibit several key absorption bands. The pyrimidine ring itself gives rise to characteristic stretching vibrations for its aromatic C-H and C=N bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vandanapublications.com The stretching vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring are generally found in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net
The piperazine ring and its methyl substituent also present distinct spectral features. The N-H stretching vibration of the secondary amine in the piperazine ring typically appears as a medium-intensity band in the region of 3350-3250 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group and the piperazine ring are expected in the 2960-2850 cm⁻¹ region. Furthermore, C-N stretching vibrations from the piperazine ring are typically observed in the 1250-1020 cm⁻¹ range.
The compilation of these characteristic peaks provides a spectral fingerprint for this compound, allowing for its identification and characterization.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Piperazine) | 3350 - 3250 | Stretching |
| Aromatic C-H (Pyrimidine) | 3100 - 3000 | Stretching |
| Aliphatic C-H (Methyl & Piperazine) | 2960 - 2850 | Stretching |
| C=N (Pyrimidine) | 1600 - 1500 | Stretching |
| C=C (Pyrimidine) | 1500 - 1400 | Stretching |
| C-N (Piperazine) | 1250 - 1020 | Stretching |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of this compound and its structural analogs. Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for the analysis of pyrimidine derivatives. researchgate.net
In a typical RP-HPLC setup for purity assessment, a nonpolar stationary phase, such as an octadecyl (C18) or octyl (C8) silica gel column, is used. researchgate.netnih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer. researchgate.netnih.gov The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Due to the basic nature of the piperazine moiety, it can be challenging to achieve good peak shape and retention on standard reversed-phase columns. This can often be addressed by using an acidic mobile phase or by employing an ion-pairing reagent. researchgate.netresearchgate.net
The detection of this compound is typically achieved using a UV detector, as the pyrimidine ring possesses a chromophore that absorbs UV light. nih.gov The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A validated HPLC method will demonstrate specificity, linearity, accuracy, and precision, ensuring reliable purity assessment. nih.gov
| Parameter | Typical Condition |
|---|---|
| Chromatography Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | Octadecyl (C18) or Octyl (C8) silica gel |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate buffer) |
| Detection | UV Spectrophotometry |
| Purpose | Purity assessment and impurity profiling |
Structure Activity Relationship Sar Studies of 5 3 Methylpiperazin 1 Yl Pyrimidine and Its Derivatives
Influence of Substituent Variations on the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a core component of this compound class, and its substitution pattern plays a pivotal role in modulating biological activity. eurekaselect.comnih.gov The electronic properties and position of various substituents can dramatically alter the compound's interaction with its biological target.
The electronic nature of substituents on aromatic rings attached to the pyrimidine core significantly impacts molecular interactions and, consequently, biological efficacy. Research indicates that the addition of electron-withdrawing groups can lead to a notable improvement in activity. For instance, in a series of pyrimidine-based kinase inhibitors, the introduction of an electron-withdrawing trifluoromethyl (–CF3) group to an associated phenyl ring was found to decrease enzymatic activity, suggesting a complex relationship where electronic effects must be balanced with other properties. acs.org However, other studies have demonstrated that electron-withdrawing groups such as –CF3, –NO2, or –CN can radically improve hydrogen bond strength and binding affinity with target enzymes. scielo.brscielo.brmdpi.com Conversely, the presence of electron-donating groups like methyl (–CH3) has been shown to enhance the inhibition of certain enzymes, indicating that the optimal electronic modification is target-dependent. nih.gov
In one study of kinase inhibitors, modifying a related aniline (B41778) moiety attached to the core structure provided clear SAR data. The introduction of groups like methyl, ethyl, methoxy, and halogens at the 3-position of the aniline moiety maintained potent enzymatic inhibition. acs.org However, a trifluoromethyl (–CF3) group at the same position led to a substantial decrease in activity, likely due to its strong electron-withdrawing effect. acs.org
Table 1: Effect of Substituents on Kinase Inhibitory Activity
| Compound ID | Substituent at 3-Position of Aniline Moiety | Electronic Effect | Relative Activity (IC50) |
|---|---|---|---|
| M25 (Reference) | -H | Neutral | 6.770 nM |
| M26 | -CH3 (Methyl) | Electron-Donating | 3.166 nM |
| M27 | -CH2CH3 (Ethyl) | Electron-Donating | Comparable to M26 |
| M28 | -OCH3 (Methoxy) | Electron-Donating | Comparable to M26 |
| M29 | -Cl (Chloro) | Electron-Withdrawing | Comparable to M26 |
| M31 | -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing | 105.2 nM |
Data derived from studies on pteridine-7(8H)-one derivatives with a methylpiperazine moiety, illustrating general principles applicable to related heterocyclic scaffolds. acs.org
The position of substituents on the pyrimidine nucleus or its associated aromatic rings is a critical determinant of biological activity. eurekaselect.comnih.gov Altering the substitution pattern can change the molecule's shape and charge distribution, affecting its ability to fit into the binding site of a target protein.
Studies have shown that even minor shifts in substituent placement can lead to significant changes in potency. For example, a chlorine atom at the 2-position of an aniline moiety resulted in decreased enzymatic activity compared to having the chlorine at the 3-position. acs.org Furthermore, the activity of di-substituted analogs was highly dependent on the relative positions of the substituents. A 2,5-dichloro substituted compound exhibited 11.6-fold better activity than its 3,5-dichloro counterpart, likely due to steric effects influencing the compound's conformation. acs.org These findings underscore the sensitivity of the biological target to the precise orientation of inhibitor functionalities.
Structural Modifications within the 3-Methylpiperazin-1-yl Moiety
The nitrogen atom at the 4-position of the piperazine (B1678402) ring is a common site for modification to fine-tune a compound's properties. Replacing the methyl group with other substituents can significantly alter activity.
In kinase inhibitor studies, replacing the entire methylpiperazine moiety with morpholine (B109124) resulted in a five-fold decline in potency. acs.orgacs.org Swapping the N-methyl for an N-ethyl group, however, resulted in comparable activity. acs.orgacs.org This suggests that while the piperazine ring itself is important, the nature of the N-substituent is a key variable. In some contexts, the presence of an aromatic ring on the piperazine, such as an N-phenyl group, has been found to reduce activity compared to N-methyl analogs. researchgate.net In other cases, derivatives with an ethylbenzene (B125841) substituent on the piperazine ring displayed potent, low nanomolar inhibition of inflammatory caspases. nih.gov This highlights that the optimal substitution is highly dependent on the specific biological target.
Table 2: Impact of Piperazine Moiety Modification on Kinase Activity
| Compound ID | Piperazine Moiety Modification | Resulting Activity (IC50) |
|---|---|---|
| M10 (Reference) | N-Methylpiperazine | 14.19 nM |
| M18 | Morpholine | 83.11 nM (5-fold decrease) |
| M19 | N-Ethylpiperazine | 13.68 nM (Comparable) |
| M24 | 4-Dimethylaminopiperidine | 9.330 nM (Improved) |
| M25 | 1-Methyl-4-(piperidin-4-yl)piperazine | 6.770 nM (Improved) |
Data derived from studies on pteridine-7(8H)-one derivatives, demonstrating the effect of modifying the basic moiety. acs.orgacs.org
The methyl group at the 3-position of the piperazine ring is a defining feature of the scaffold, and its specific placement and stereochemistry are often critical for activity. researchgate.net Stereochemical variations can lead to different pharmacological profiles, as enantiomers may interact differently with chiral biological targets like enzymes and receptors. researchgate.netresearchgate.net
This principle is clearly demonstrated in the development of anti-HIV-1 agents. Research on small molecule HIV-1 inhibitors targeting the gp120 envelope glycoprotein (B1211001) revealed that the stereochemistry at the 3-position of the piperazine ring is crucial for antiviral efficacy. Specifically, the (R)-configuration of the methyl group confers the highest antiviral activity. The corresponding (S)-methyl derivatives show significantly diminished activity, highlighting the precise three-dimensional fit required for potent inhibition.
Rational Design Principles for Modulating Compound Activity and Selectivity
The collective findings from SAR studies provide a set of rational design principles that guide the synthesis of new derivatives with improved activity and selectivity. mdpi.com By understanding which structural features are essential for biological function, medicinal chemists can make targeted modifications to optimize drug candidates.
Key design principles for this class of compounds include:
Targeted Aromatic Substitution: The strategic placement of small substituents with specific electronic properties (either donating or withdrawing, depending on the target) on aromatic rings attached to the pyrimidine core can enhance binding affinity. acs.orgnih.gov Positional isomerism is a critical factor, with ortho, meta, and para positions offering distinct interaction possibilities. acs.org
Optimization of the Piperazine Moiety: The N-substituent on the piperazine ring serves as a handle to modulate potency and physicochemical properties. Replacing the N-methyl group with larger or different functional groups can enhance interactions with the target protein or improve solvent accessibility. acs.orgnih.gov
Stereochemical Control: For chiral centers, such as the 3-methyl position on the piperazine ring, maintaining the correct stereoisomer (e.g., the R-configuration) is essential for targets that are sensitive to the compound's three-dimensional shape.
Molecular Extension and Scaffolding: Aided by molecular docking, extending a fragment from the core scaffold can allow it to access deeper pockets within a target's binding site, creating new, favorable interactions with key amino acid residues. mdpi.com This strategy can lead to the rational design of inhibitors with enhanced potency and selectivity over other targets. nih.gov
By applying these principles, researchers can systematically evolve lead compounds, balancing the need for high potency against the target with the selectivity required to minimize off-target effects.
Identification of Key Pharmacophoric Features for Target Interaction
The molecular architecture of 5-(3-Methylpiperazin-1-yl)pyrimidine and its derivatives presents several key pharmacophoric features that are critical for their interaction with biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this class of compounds, the primary features can be dissected into the contributions from the pyrimidine ring, the piperazine linker, and the specific substitution on the piperazine moiety.
The pyrimidine ring typically serves as a core scaffold and a crucial hydrogen bond acceptor. The nitrogen atoms within the pyrimidine ring can form hydrogen bonds with amino acid residues in the hinge region of protein kinases, a common binding motif for kinase inhibitors. The substitution pattern on this ring is pivotal for both potency and selectivity. Structure-activity relationship (SAR) studies on related 2,4,5-trisubstituted pyrimidines have demonstrated that the nature of the substituent at the C-5 position significantly influences kinase inhibition. Both the steric and electronic properties of the C-5 substituent can affect the compound's potency and its selectivity profile against different kinases. cardiff.ac.uk For instance, comparisons between C-5 chloro, bromo, methyl, and trifluoromethyl analogs have revealed distinct selectivity profiles, likely due to their differing electronic properties and size. cardiff.ac.uk
The piperazine moiety is another fundamental pharmacophoric element. It often functions as a linker connecting the pyrimidine core to another region of the binding site. More importantly, as a basic amine, the piperazine ring is typically protonated at physiological pH. This positive charge can form crucial salt bridges or ionic interactions with acidic amino acid residues, such as aspartate, in the target's active site. This feature also frequently enhances the aqueous solubility of the molecule, a favorable property for drug candidates. Modifications to this linker have been shown to significantly impact biological activity. In studies of related kinase inhibitors, replacing the methylpiperazine group with morpholine led to a notable decline in potency. acs.org Conversely, other substitutions on the piperazine ring can enhance activity, highlighting its importance in fine-tuning the compound's interaction with the target. acs.org
The combination of these features—a hydrogen-bonding pyrimidine scaffold, a basic and solubilizing piperazine linker, and a potency-enhancing methyl group—constitutes the core pharmacophore of this compound derivatives.
Detailed Research Findings:
Table 1: Influence of C-5 Pyrimidine Ring Substituents on Kinase Inhibition
This table summarizes the structure-activity relationship concerning substitutions at the C-5 position of the pyrimidine ring in a series of kinase inhibitors. The data illustrates how varying the electronic and steric properties at this position impacts potency against Cyclin-Dependent Kinase 9 (CDK9) and selectivity over Cyclin-Dependent Kinase 2 (CDK2).
| Compound ID | C-5 Pyrimidine Substituent (R) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) |
| 30c | -Cl | 32 | 512 | 16 |
| 30q | -Br | 45 | 720 | 16 |
| 30f | -CH₃ | 4 | 200 | 50 |
| 30n | -CF₃ | 40 | 400 | 10 |
Data sourced from studies on 2,4,5-trisubstituted pyrimidine analogs. cardiff.ac.uk
Table 2: Effect of Piperazine Moiety Modification on Inhibitory Activity
This table shows the impact of altering the methylpiperazine fragment on the inhibitory activity against Epidermal Growth Factor Receptor (EGFR) mutants. The data indicates the sensitivity of the target interaction to changes in this part of the molecule.
| Compound ID | Moiety Replacing Methylpiperazine | Target EGFR Mutant | IC50 (nM) |
| M10 | (Reference Compound) | EGFRLR/TM/CS | 14.19 |
| M18 | Morpholine | EGFRLR/TM/CS | 83.11 |
| M19 | Ethylpiperazine | EGFRLR/TM/CS | 13.68 |
| M22 | Methylpiperazine (with Me on aniline) | EGFRLR/TM/CS | 7.145 |
| M25 | 1-Methyl-4-(piperidin-4-yl)piperazine | EGFRLR/TM/CS | 6.770 |
Data sourced from studies on pteridin-7(8H)-one derivatives. acs.org
Pharmacological Characterization and Biological Activity Profiling of 5 3 Methylpiperazin 1 Yl Pyrimidine
In Vitro Receptor Modulatory Activities
No information was found regarding the modulatory effects of 5-(3-Methylpiperazin-1-YL)pyrimidine on serotonin (B10506), dopamine (B1211576), adrenergic, or cannabinoid receptors.
Serotonin Receptor Modulation (e.g., 5-HT2C, 5-HT7)
There is no available data on the binding affinity or functional activity of this compound at 5-HT2C or 5-HT7 serotonin receptors.
Dopamine Receptor Affinity (e.g., D2, D4)
Research detailing the affinity of this compound for D2 or D4 dopamine receptors could not be identified.
Adrenergic Receptor Interactions (e.g., α2A)
No studies were found that investigated the interaction of this compound with α2A adrenergic receptors.
Cannabinoid Receptor Binding (e.g., CB1, CB2)
There is no available information on the binding profile of this compound at CB1 or CB2 cannabinoid receptors.
Enzyme Inhibitory Profiles
No data was found concerning the inhibitory activity of this compound against the specified kinases.
Kinase Inhibition (e.g., EGFR, VEGFR2, AURKA, PI3K/AKT, CDK6/9, IRAK4, DDR1/2, SRC)
Specific inhibitory concentrations (e.g., IC50) or constants (e.g., Ki) for this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aurora Kinase A (AURKA), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathway kinases, Cyclin-Dependent Kinase 6/9 (CDK6/9), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Discoidin Domain Receptor 1/2 (DDR1/2), or Proto-oncogene tyrosine-protein kinase Src (SRC) are not available in the reviewed literature.
Inhibition of Other Enzymes (e.g., NAE, Mycobacterial ATP Synthase, NAPE-PLD)
Derivatives of this compound and related pyrimidine (B1678525) structures have been investigated for their inhibitory effects on a variety of enzymes critical to pathological processes. Research has particularly focused on enzymes involved in lipid signaling and microbial energy metabolism.
NAPE-PLD: N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov While direct inhibition by this compound has not been detailed, studies on related pyrimidine-4-carboxamides have led to the identification of potent and selective NAPE-PLD inhibitors. nih.gov For instance, the compound LEI-401, a pyrimidine-4-carboxamide (B1289416) derivative, emerged from structure-activity relationship (SAR) studies as a nanomolar potent inhibitor with drug-like properties suitable for in vitro and in vivo research. nih.gov The optimization process involved modifications at three different positions of a pyrimidine scaffold, indicating that the pyrimidine core is a viable starting point for developing inhibitors of this enzyme. nih.gov NAPE-PLD is a zinc metallohydrolase, and its inhibition is a therapeutic strategy for modulating NAE signaling. nih.govrsc.org
Mycobacterial ATP Synthase: The F1F0 ATP synthase of Mycobacterium tuberculosis (Mtb) is a validated target for antitubercular drugs. ntu.edu.sgnih.gov This enzyme is crucial for generating ATP, and its inhibition leads to bacterial death. nih.govresearchgate.net Bedaquiline, a diarylquinoline, is a notable inhibitor of this enzyme. nih.gov Research into new inhibitors has explored various chemical scaffolds, including those containing pyrimidine moieties. ntu.edu.sgrsc.org Synthetic analogs of GaMF1, an inhibitor that binds to the γ-subunit of the mycobacterial ATP synthase, have been developed to improve potency and drug-like properties. ntu.edu.sg These studies have shown that the pyrimidine ring is a crucial moiety for the inhibitory activity, with modifications to this ring often resulting in a significant loss of potency. ntu.edu.sg This highlights the potential of pyrimidine-based compounds, such as those related to this compound, as a structural basis for designing novel inhibitors of mycobacterial ATP synthase. ntu.edu.sg
Cellular Pathway Modulation and Functional Assays
The this compound scaffold is a core component of various molecules that exert significant effects on cellular pathways, particularly in the context of cancer. These compounds have been shown to influence cell viability, induce programmed cell death, and modulate key intracellular signaling cascades.
Impact on Cell Proliferation and Viability in Cancer Cell Lines
Derivatives incorporating the pyrimidine-piperazine framework have demonstrated potent antiproliferative activity across a range of human cancer cell lines. For example, certain piperazine-linked pyrimidines have been shown to inhibit the viability of MCF-7 breast cancer cells, with reported IC50 values in the low micromolar range. nih.gov Similarly, arylamide derivatives that contain a piperazine (B1678402) moiety exhibit potent growth-inhibitory effects against various cancer cells, with particularly strong activity noted against liver cancer cell lines like SMMC-7721 and HuH-7, where IC50 values were in the nanomolar range. nih.gov
The antiproliferative effects are not limited to a single cancer type. Studies have documented the efficacy of these compounds against gastric cancer, lung cancer, and leukemia cell lines. nih.govnih.govnih.gov A gambogic acid derivative featuring a methylpiperazine substituent, for instance, was found to be significantly more potent than the parent compound against A549 lung cancer and BGC-823 gastric cancer cells. nih.gov
The table below summarizes the cytotoxic activity of various pyrimidine-piperazine derivatives in different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Piperazine-linked Pyrimidine | Compound 5b | MCF-7 (Breast) | 6.29 | nih.gov |
| Piperazine-linked Pyrimidine | Compound 3a | MCF-7 (Breast) | 9.17 | nih.gov |
| Arylamide-Piperazine Derivative | MY-1121 | SMMC-7721 (Liver) | 0.089 | nih.gov |
| Arylamide-Piperazine Derivative | MY-1121 | HuH-7 (Liver) | 0.092 | nih.gov |
| Arylamide-Piperazine Derivative | Compound 16l | MGC-803 (Gastric) | 1.21 | nih.gov |
| Arylamide-Piperazine Derivative | Compound 16l | HCT-116 (Colon) | 0.88 | nih.gov |
| Gambogic Acid-Piperazine Derivative | Compound 12 | A549 (Lung) | 0.12 | nih.gov |
| Gambogic Acid-Piperazine Derivative | Compound 12 | BGC-823 (Gastric) | 0.57 | nih.gov |
Apoptosis Induction and Cell Cycle Progression Analysis
A primary mechanism through which pyrimidine-piperazine compounds exert their anticancer effects is the induction of apoptosis. nih.govd-nb.info Studies have shown that these molecules can trigger the intrinsic apoptotic pathway, which is characterized by the activation of specific cellular machinery leading to cell death. d-nb.info Key indicators of apoptosis, such as DNA fragmentation and nuclear condensation, have been observed in cancer cells following treatment with these compounds. d-nb.info
Mechanistically, the induction of apoptosis is often mediated by the activation of caspases, which are critical enzymes in the apoptotic cascade. d-nb.info Specifically, increased activity of initiator caspase-9 and executioner caspase-3 has been documented. nih.govd-nb.info This activation is frequently accompanied by the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. d-nb.info Furthermore, some derivatives have been shown to induce apoptosis through the cleavage of Poly (ADP-ribose) polymerase (PARP). acs.org
In addition to inducing apoptosis, these compounds can modulate the cell cycle. nih.gov Depending on the specific derivative and cell type, they can cause cell cycle arrest at different phases. For example, some compounds have been found to cause arrest at the G0/G1 or S phase, thereby preventing cancer cells from progressing through the division cycle. nih.gov
Effects on Intracellular Signaling Pathways (e.g., BMP2/SMAD1, PI3K/AKT Axis, Rb/E2F)
The biological activities of this compound and its analogs are underpinned by their ability to modulate key intracellular signaling pathways that govern cell fate.
BMP2/SMAD1 Pathway: Certain pyrimidine derivatives have been identified as potent modulators of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. rsc.org These compounds can act as bone anabolic agents by promoting osteogenesis through the activation of the BMP2/SMAD1 signaling cascade. rsc.org Activation of this pathway leads to the upregulation of critical osteogenic genes, such as RUNX2. rsc.org BMP2 typically signals through SMAD1/5/8, and the ability of pyrimidine-based molecules to influence this process highlights their potential in regulating cell differentiation. nih.govnih.gov
PI3K/AKT Axis: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its frequent dysregulation in cancer makes it a prime therapeutic target. nih.govmdpi.com A number of pyrimidine-5-carbonitrile derivatives containing a piperazine moiety have been developed as inhibitors of this pathway. nih.gov These compounds have demonstrated the ability to inhibit key kinases in the pathway, such as PI3K and AKT-1. nih.gov Inhibition of the PI3K/AKT axis by these molecules can lead to the induction of apoptosis in cancer cells, making it a key mechanism for their anticancer activity. nih.govnih.gov
Rb/E2F Pathway: The Retinoblastoma (Rb)/E2F pathway is a critical checkpoint that controls the cell cycle transition from G1 to S phase. researchgate.netnih.gov Its disruption is a hallmark of many cancers. nih.govbladdersareprecious.com The activity of this pathway is controlled by cyclin-dependent kinases (CDKs), which phosphorylate Rb. acs.org Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as potent inhibitors of CDK4, a key enzyme that phosphorylates and inactivates Rb. acs.org By inhibiting CDK4, these compounds can prevent the release of the E2F transcription factor, thereby halting cell cycle progression. This demonstrates that the pyrimidine scaffold can be used to target upstream regulators of the Rb/E2F pathway, influencing fundamental processes of cell proliferation. acs.orgnih.gov
Antimicrobial and Antiviral Efficacy Assessment
Compounds based on the this compound structure have been explored for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal pathogens.
Antibacterial and Antifungal Activity
The conjugation of a pyrimidine ring with a piperazine moiety has yielded derivatives with significant antimicrobial properties. nih.govniscpr.res.in These heterocyclic compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Antibacterial Activity: Synthetic pyrimidine derivatives incorporating a piperazine group have shown good antibacterial efficacy. nih.govresearchgate.net For instance, certain 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines displayed notable activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 µg/ml. nih.govresearchgate.net Other studies on methylpyrimidine sulfonyl piperazine derivatives have confirmed activity against pathogens like E. coli and Pseudomonas aeruginosa. researchgate.net
| Compound Class | Bacterial Strain | Activity Noted | Source |
|---|---|---|---|
| Thiophene-Pyrimidine-Piperazine Derivatives | Staphylococcus aureus | Good activity at 40 µg/ml | nih.govresearchgate.net |
| Thiophene-Pyrimidine-Piperazine Derivatives | Bacillus subtilis | Good activity at 40 µg/ml | nih.govresearchgate.net |
| Thiophene-Pyrimidine-Piperazine Derivatives | Escherichia coli | Good activity at 40 µg/ml | nih.govresearchgate.net |
| Thiophene-Pyrimidine-Piperazine Derivatives | Salmonella paratyphi-A | Good activity at 40 µg/ml | nih.govresearchgate.net |
| Methylpyrimidine Sulfonyl Piperazines | Pseudomonas aeruginosa | Active, MIC of 10 µg/50 µL | researchgate.net |
Antifungal Activity: The same classes of compounds have also been screened for their effectiveness against fungal pathogens. nih.gov Thiophene-pyrimidine-piperazine derivatives demonstrated significant antifungal activity against species such as Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at a concentration of 40 µg/ml. nih.govresearchgate.net The broad-spectrum potential of pyrimidine-based structures is further supported by studies showing the efficacy of different derivatives against various phytopathogenic fungi. frontiersin.orgresearchgate.net Some novel triazole compounds containing a piperazine moiety have even exhibited higher antifungal activity than the standard drug ketoconazole (B1673606) against certain fungal strains. nih.gov
| Compound Class | Fungal Strain | Activity Noted | Source |
|---|---|---|---|
| Thiophene-Pyrimidine-Piperazine Derivatives | Aspergillus niger | Significant activity at 40 µg/ml | nih.govresearchgate.net |
| Thiophene-Pyrimidine-Piperazine Derivatives | Penicillium notatum | Significant activity at 40 µg/ml | nih.govresearchgate.net |
| Thiophene-Pyrimidine-Piperazine Derivatives | Aspergillus fumigatus | Significant activity at 40 µg/ml | nih.govresearchgate.net |
| Thiophene-Pyrimidine-Piperazine Derivatives | Candida albicans | Significant activity at 40 µg/ml | nih.govresearchgate.net |
| 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles | Cladosporium cladosporoides | Higher activity than ketoconazole | nih.gov |
Antiviral Properties
The evaluation of pyrimidine derivatives as potential antiviral agents has been an active area of research. While a broad range of pyrimidine-containing molecules have demonstrated inhibitory activity against various viruses, the specific antiviral profile of this compound is not extensively documented in publicly available research. However, studies on structurally related compounds, such as 4,7-disubstituted pyrimido[4,5-d]pyrimidines, offer some insights. In one study, these derivatives were assessed for their antiviral potency against a panel of viruses, including human coronaviruses 229E and OC43. The findings indicated that while some compounds within this class exhibited selective efficacy, the presence of an N-methylpiperazinyl group, a moiety structurally similar to the 3-methylpiperazin-1-yl group, resulted in a loss of antiviral activity. mdpi.com This suggests that the nature of the substituent at this position is critical for antiviral effectiveness. mdpi.com
Specifically, compounds bearing a cyclopropylamino group or longer aliphatic chains at position 7 of the pyrimido[4,5-d]pyrimidine (B13093195) core showed notable efficacy against human coronavirus 229E (HCoV-229E), whereas derivatives with an N-methylpiperazinyl group were inactive. mdpi.com This highlights the nuanced structure-activity relationships within this chemical class and underscores the need for specific testing of this compound to determine its intrinsic antiviral properties.
Antiparasitic Activity (e.g., Antitrypanosomal)
In the realm of antiparasitic research, derivatives of pyrimidine have shown significant promise, particularly against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness. Research into novel 4-phenyl-6-(pyridin-3-yl)pyrimidines has identified compounds with potent in vitro antitrypanosomal activity. For instance, certain derivatives demonstrated low micromolar efficacy against T. b. rhodesiense (STIB900) with negligible toxicity towards rat skeletal myoblast (L6) cells, indicating a favorable selectivity index.
Similarly, studies on pyrimido[5,4-d]pyrimidine-based compounds have revealed a new class of potential antitrypanosomal and antileishmanial agents. nih.gov Several of these molecules displayed low micromolar activity against T. brucei, with IC50 values in the range of 0.9 to 13.4 µM. nih.gov One derivative, in particular, compound 4c , emerged as the most active against both T. brucei and Leishmania infantum, with IC50 values of 0.94 µM and 3.13 µM, respectively, and a selectivity index greater than 107 against T. brucei. nih.gov
The antitrypanosomal activity of selected pyrimidine derivatives is summarized in the table below.
| Compound ID | Structure | Target Organism | IC50 (µM) | Cytotoxicity (L6 cells) IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | 4-phenyl-6-(pyridin-3-yl)pyrimidine | T. b. rhodesiense | 4.8 | >100 | >20.8 |
| Compound 13 | A 4-phenyl-6-(pyridin-3-yl)pyrimidine derivative | T. b. rhodesiense | 0.38 | >100 | >263 |
| Compound 4c | A pyrimido[5,4-d]pyrimidine (B1612823) derivative | T. brucei | 0.94 | >100 | >107 |
This table is generated based on data from related pyrimidine derivatives and does not represent the activity of this compound itself.
Exploration in Other Therapeutic Areas (e.g., Neuroprotection, Bone Anabolism)
The therapeutic potential of pyrimidine derivatives extends beyond infectious diseases into areas such as neurodegenerative disorders and bone diseases.
Neuroprotection: The pyrimidine scaffold is recognized for its role in the development of kinase inhibitors, a class of drugs with significant potential in treating neurodegenerative diseases. acs.org Kinases are implicated in the pathology of conditions like Alzheimer's and Parkinson's disease, and pyrimidine-based compounds have been designed to target these enzymes. nih.gov While direct studies on the neuroprotective effects of this compound are not available, the broader class of aminopyrimidines has been investigated for its ability to inhibit understudied kinases involved in neurodegeneration. acs.org The strategy often involves modifying the substituents on the pyrimidine core to achieve selectivity and potency against specific kinase targets. acs.org
Bone Anabolism: Research has also ventured into the potential of pyrimidine derivatives to promote bone formation. Glucocorticoid-induced osteoporosis is a significant clinical problem, and studies have explored the effects of novel pyrimidine derivatives on osteoblast function. One such derivative, Pym-18a, was found to enhance osteoblast functions and mitigate the detrimental effects of dexamethasone (B1670325) by modulating autophagy and mitophagy. While this research is promising, it is important to note that these findings are based on a specific pyrimidine derivative and cannot be directly extrapolated to this compound without dedicated investigation.
Assessment of Target Engagement and Mechanism of Action
Understanding the molecular targets and mechanisms of action is crucial for the rational development of any therapeutic agent.
For the antitrypanosomal activity of pyrimidine derivatives, one putative mechanism of action is the inhibition of essential parasite enzymes. Molecular docking studies have suggested that pyrimidines may target cysteine proteases like rhodesain in T. brucei. nih.gov These enzymes are vital for parasite survival, playing roles in nutrient uptake, immune evasion, and crossing the blood-brain barrier. nih.gov However, in vitro enzymatic assays with some potent antitrypanosomal pyrimidines have shown low experimental inhibition of rhodesain, indicating that other molecular targets or mechanisms may be involved. researchgate.net
In the context of neuroprotection , the mechanism of action for pyrimidine-based compounds is often linked to their ability to engage and inhibit specific kinases. acs.org Cellular target engagement assays, such as the NanoBRET assay, are employed to confirm that these compounds can enter cells and bind to their intended kinase targets. acs.org The selectivity of these compounds is a key aspect of their development, as off-target effects can lead to toxicity.
For the bone anabolic effects observed with certain pyrimidine derivatives, the mechanism appears to involve the modulation of key signaling pathways in osteoblasts. The derivative Pym-18a was shown to promote osteogenesis by inducing autophagy and PINK1/Parkin-mediated mitophagy, which helps in mitigating cellular stress and apoptosis in osteoblasts.
It is critical to emphasize that the specific targets and mechanism of action for this compound have not been definitively elucidated in the public domain. The information presented here is based on studies of structurally related pyrimidine derivatives and serves as a foundation for future research into this specific compound.
Computational and Structural Biology Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a target protein. For pyrimidine-piperazine derivatives, a common application of molecular docking is the prediction of their binding affinity to protein kinases, which are crucial targets in oncology. researchgate.netnih.gov In studies involving similar pyrimidine-based kinase inhibitors, docking simulations are employed to elucidate key interactions within the ATP-binding site. nih.gov
For 5-(3-Methylpiperazin-1-YL)pyrimidine, a hypothetical docking study against a kinase target, such as AXL kinase or Mer kinase, would likely reveal hydrogen bonding between the pyrimidine (B1678525) nitrogen atoms and hinge region residues of the kinase. researchgate.netnih.gov The methylpiperazine moiety would likely be oriented towards the solvent-exposed region, where its conformation could influence binding affinity and selectivity. The binding energy, typically calculated in kcal/mol, provides a quantitative estimate of the ligand's affinity for the target.
Table 1: Representative Data from Molecular Docking of Pyrimidine-Piperazine Analogs
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Mer Kinase | Pyridine-pyrimidine analog | Not specified | Key amino acid residues | nih.gov |
| AXL Kinase | Pyrimidine derivative | Not specified | Not specified | researchgate.net |
| NF-κB p65 subunit | Piperazine-linked pyrimidine | -9.32 | Lys28 | mdpi.com |
This table is illustrative and based on data for similar compound classes, as specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer insights into the dynamic nature of ligand-protein interactions. An MD simulation of this compound complexed with a protein target would track the movements of atoms over time, revealing the stability of the binding pose and conformational changes in both the ligand and the protein.
Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. Such simulations on related pyrimidine-piperazine systems have been used to confirm the stability of ligand binding in the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For a series of pyrimidine-piperazine analogs, a QSAR model can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
Developing a QSAR model for compounds like this compound would involve calculating a set of molecular descriptors. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and topological descriptors. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build the predictive model. The quality of a QSAR model is assessed by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov For instance, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors yielded a CoMFA model with a q² of 0.700 and an r² of 0.911, indicating good predictive ability. researchgate.net
Table 2: Common Descriptors in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |
| Steric | Molar volume, Molar refractivity | Relates to the size and shape of the molecule and its fit in the binding site |
| Topological | Wiener index, Balaban index | Describes molecular branching and connectivity |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions |
Virtual Screening Approaches for Identification of Novel Analogs
Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with a known active scaffold like pyrimidine-piperazine, virtual screening can be used to discover novel analogs with potentially improved properties.
One common approach is structure-based virtual screening, which uses the 3D structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule, such as this compound, as a template to find other molecules with similar properties. nih.gov Publicly available databases like ZINC are often used for these screening campaigns.
Cheminformatics and Chemical Space Exploration for Pyrimidine-Piperazine Hybrids
Cheminformatics involves the use of computational methods to analyze and organize large amounts of chemical data. For pyrimidine-piperazine hybrids, cheminformatics tools can be used to explore the "chemical space" of possible derivatives. researchgate.net This involves analyzing the diversity of a library of compounds, identifying key structural motifs, and understanding the relationship between chemical structure and biological activity on a large scale.
By mapping the chemical space, researchers can identify areas that are rich in promising compounds and guide the design of new libraries for synthesis and screening. The combination of the pyrimidine and piperazine (B1678402) moieties offers a vast chemical space to explore, with numerous possibilities for substitution on both rings, leading to a wide range of potential biological activities. researchgate.net
Preclinical Pharmacological Evaluation of 5 3 Methylpiperazin 1 Yl Pyrimidine Analogs
In Vivo Receptor Occupancy and Pharmacodynamic Studies in Animal Models
While direct in vivo receptor occupancy data for analogs of 5-(3-Methylpiperazin-1-YL)pyrimidine are not extensively detailed in the public literature, significant insights have been gained from pharmacodynamic and brain imaging studies of structurally related pyrimidine (B1678525) derivatives. These studies confirm that pyrimidine-based compounds can effectively engage their intended targets in a complex biological system, leading to measurable physiological responses.
For instance, a novel series of pyrimidine-based inhibitors of the voltage-gated sodium channel Nav1.2 demonstrated robust antiepileptic activity in animal models. Specifically, compound 14 from this series showed excellent brain penetration (Brain/Plasma ratio = 3.6) and a favorable pharmacokinetic profile. This suggests that the compound successfully reaches and interacts with its target in the central nervous system to exert its therapeutic effect. nih.gov
Furthermore, advanced imaging techniques have been employed to visualize target engagement in real-time. Carbon-11 labeled pyrimidine derivatives have been developed as Positron Emission Tomography (PET) agents for imaging the sigma-1 receptor (σ1R) in the brain. nih.gov One such probe, [11C]CNY-01 , demonstrated good brain uptake, favorable binding specificity, and kinetics in both rodent and non-human primate models. nih.gov PET imaging in a transgenic mouse model of Alzheimer's disease using this probe revealed a significant decrease in σ1R expression, highlighting the tool's sensitivity to disease-related changes in receptor density. nih.gov
Another pyrimidine derivative, Macitentan , which acts as a dual endothelin receptor antagonist, has shown high in vivo efficacy in hypertensive rat models, indicating successful engagement with ET(A) and ET(B) receptors to produce a pharmacodynamic response. researchgate.net Similarly, tacrine-pyrimidine hybrids have been shown to significantly decrease both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) levels in the hippocampus and cortex of transgenic animal models, demonstrating clear pharmacodynamic effects on key enzymes related to Alzheimer's disease. nih.govfigshare.com
These studies collectively underscore the ability of pyrimidine-based analogs to cross biological barriers, engage with their molecular targets in vivo, and elicit significant pharmacodynamic responses in animal models of disease.
Efficacy Evaluation in Disease-Relevant Animal Models
The therapeutic potential of this compound analogs has been investigated across a spectrum of disease-relevant animal models, demonstrating the broad applicability of this chemical class.
In the field of oncology, pyrimidine analogs have shown significant promise by targeting various components of cancer cell signaling pathways. The inhibition of kinases, which are crucial for cell proliferation, is a common mechanism of action. ekb.eg
One study focused on pyrimidine analogs as inhibitors of de novo pyrimidine synthesis, a pathway critical for cancer cell growth. The combination of Gemcitabine with Leflunomide, which inhibits the rate-limiting enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), led to significant growth inhibition in an immunocompetent mouse model of pancreatic cancer. nih.gov This approach highlights a strategy of sensitizing cancer cells to chemotherapy by depleting the nucleotide precursors necessary for DNA repair. nih.gov Another fused pyrimidine derivative, acting as a TRAP1 inhibitor, also demonstrated in vivo anticancer activity in mouse xenograft models. researchgate.net
| Compound Class | Animal Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Pyrimidine Analog (Leflunomide) + Gemcitabine | Immunocompetent Pancreatic Cancer Mouse Model | Significant tumor growth inhibition. | Inhibition of de novo pyrimidine synthesis (DHODH inhibition). nih.gov |
| Pyrazolo[3,4-d]pyrimidine-6-amine Derivative | Mouse Xenograft Models | Demonstrated in vivo anticancer activity. | TRAP1 Inhibition. researchgate.net |
Pyrimidine derivatives have been explored for their potential in treating neurological disorders, particularly those involving neuroinflammation. Alzheimer's disease (AD) and multiple sclerosis are key areas of investigation. nih.govnih.gov In an animal model of AD, a series of tacrine-pyrimidine hybrids were evaluated. nih.govfigshare.com Animals treated with compounds 36 and 46 showed a significant reduction in edema induced by carrageenan and arachidonic acid, indicating potent anti-inflammatory effects. nih.govfigshare.com Furthermore, ex vivo analysis of brain tissue from these animals revealed a significant decrease in the activity of AChE and BChE in the hippocampus and cortex. nih.govfigshare.com
As previously mentioned, PET imaging with the pyrimidine-based probe [11C]CNY-01 in a transgenic AD mouse model successfully detected alterations in sigma-1 receptor density, demonstrating the utility of such compounds in studying the pathophysiology of neurological diseases. nih.gov In models of epilepsy, pyrimidine-based Nav1.2 inhibitors 14 and 35 showed potent antiepileptic activity in the maximal electroshock test. nih.gov
The pyrimidine scaffold has been a fruitful starting point for the development of agents against infectious diseases, including Human African Trypanosomiasis (HAT), a fatal disease caused by the parasite Trypanosoma brucei. nih.govacs.orgnih.gov
A notable success in this area is the 5-phenylpyrazolopyrimidinone analog 30 (NPD-2975) . This compound was evaluated in an acute mouse model of T. b. brucei infection. Following oral administration, the compound was able to cure all infected mice, demonstrating high in vivo antitrypanosomal potential and representing a promising lead for future drug development to treat HAT. nih.govacs.orgnih.govresearchgate.net
| Compound | Disease Model | Animal Model | Outcome |
|---|---|---|---|
| Analog 30 (NPD-2975) | Human African Trypanosomiasis (T. b. brucei infection) | Mouse | 100% cure rate in an acute infection model. nih.govacs.orgnih.gov |
Analogs of pyrimidine have also been identified as potent bone anabolic agents. In a study focused on developing treatments for osteoporosis and fracture healing, a series of pyrimidine derivatives were synthesized and evaluated. nih.govnih.gov
The lead compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , was tested in an in vivo fracture defect model in mice. The results showed that this compound significantly promoted the bone formation rate. nih.govnih.gov This effect was comparable to that of parathyroid hormone (PTH), a standard osteogenic medication. Three-dimensional micro-computed tomography (μCT) images confirmed that compound 18a enhanced fracture healing and increased callus formation at the fracture site compared to the control group. nih.gov Another pyrimidine derivative, OCLI-023 , was shown to significantly reduce alveolar bone loss in a mouse model of periodontitis by inhibiting osteoclast differentiation and activity. plos.org
Advanced Mechanistic Investigations in Complex Biological Systems
The efficacy of this compound analogs in various animal models is underpinned by their interaction with specific molecular targets and modulation of key biological pathways. Advanced mechanistic studies have begun to elucidate these complex interactions.
In oncology, the mechanism often involves the inhibition of protein kinases that are dysregulated in cancer. rsc.org For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been found to inhibit kinases such as EGFR, PDGFR β, and CDK4/Cyclin D1. rsc.org Other pyrimidine analogs function as antimetabolites; by mimicking natural pyrimidines, they interfere with the synthesis of DNA and RNA, a process essential for rapidly dividing cancer cells. nih.gov This is the mechanism for established drugs like 5-fluorouracil (B62378) and Gemcitabine. nih.govnih.gov
In the context of bone metabolism, the anabolic effects of compound 18a were traced to its ability to upregulate the expression of osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. nih.govnih.gov Conversely, the anti-resorptive compound OCLI-023 exerts its effects by suppressing the RANKL-induced activation of the JNK and NF-κB signaling pathways, which are critical for osteoclast formation and function. plos.org
For infectious diseases, pyrazolopyrimidinone (B8486647) analogs are believed to act as inhibitors of parasite-specific phosphodiesterases (PDEs), enzymes that play a crucial role in the parasite's life cycle. nih.gov In neurological disorders, the therapeutic effects are linked to the modulation of targets like voltage-gated sodium channels, sigma-1 receptors, and enzymes involved in neuroinflammation and cholinergic deficits, such as COX-2, 5-LOX, AChE, and BChE. nih.govnih.govnih.gov
These mechanistic investigations provide a deeper understanding of how pyrimidine-based compounds achieve their therapeutic effects and offer a rational basis for the design of next-generation analogs with improved potency and selectivity.
Development and Application of Radiotracers for Imaging Studies (e.g., PET Imaging)
Following a comprehensive search of scientific literature and publicly available research data, no specific information was found regarding the development and application of radiotracers derived from the chemical compound this compound for Positron Emission Tomography (PET) imaging or other imaging modalities.
The performed searches for radiolabeled analogs of this compound and their use in preclinical imaging studies did not yield any relevant results. Consequently, there are no detailed research findings, data tables on radiotracer synthesis, binding affinities, or in vivo imaging results to report for this specific chemical entity.
It is important to note that while the broader fields of pyrimidine and piperazine (B1678402) derivatives have been explored for the development of PET radiotracers for various biological targets, the specific core structure of this compound does not appear to have been a subject of such published research to date. Therefore, information regarding its potential for radiolabeling and application in imaging studies remains unavailable.
Future Directions and Research Gaps for 5 3 Methylpiperazin 1 Yl Pyrimidine Research
Development of Novel and Efficient Synthetic Routes for Scale-Up
The advancement of 5-(3-methylpiperazin-1-yl)pyrimidine from a laboratory-scale compound to a potential therapeutic candidate hinges on the development of efficient, cost-effective, and scalable synthetic methodologies. escholarship.org Current synthetic approaches for similar pyrimidine-piperazine hybrids often involve multi-step processes that may not be suitable for large-scale production. nih.govnih.gov
| Research Focus | Objective | Potential Methodologies |
| Route Efficiency | To reduce the number of synthetic steps and increase overall yield. | One-pot synthesis, multicomponent reactions (MCRs). |
| Scalability | To develop a process suitable for large-scale industrial production. | Flow chemistry, catalytic processes, optimization of reaction conditions. |
| Cost-Effectiveness | To reduce the cost of starting materials and reagents. | Use of inexpensive starting materials, development of reusable catalysts. |
Identification of Additional Biological Targets and Pathways
While initial studies may have linked this compound to a specific biological activity, its full pharmacological profile remains largely uncharted. The pyrimidine (B1678525) scaffold is known for its ability to interact with a wide array of biological targets, including kinases, proteases, and receptors, leading to diverse therapeutic applications in areas such as oncology and infectious diseases. nih.govmdpi.com For instance, different pyrimidine derivatives have shown inhibitory activity against targets like fibroblast growth factor receptor 3 (FGFR3), the viral capping machinery of Chikungunya virus (nsP1), and ecto-5'-nucleotidase (CD73). nih.govnih.govnih.gov
A crucial future direction is the comprehensive screening of this compound against extensive panels of biological targets. High-throughput screening (HTS) campaigns against kinase, protease, and G-protein coupled receptor (GPCR) libraries could unveil novel mechanisms of action. Furthermore, phenotypic screening in various disease models (e.g., cancer cell lines, viral replication assays) could identify unexpected therapeutic opportunities and guide subsequent target deconvolution studies to pinpoint the specific proteins and pathways being modulated.
Advanced Structure-Based Drug Design and Medicinal Chemistry Efforts
Once primary biological targets are identified and validated, advanced structure-based drug design (SBDD) and medicinal chemistry efforts will be essential for optimizing the therapeutic potential of the this compound scaffold. bohrium.com SBDD relies on understanding the three-dimensional structure of the drug-target complex to make rational modifications to the lead compound. nih.govresearchgate.net
Future work should focus on obtaining high-resolution crystal structures of this compound bound to its target proteins. This structural information will be invaluable for guiding the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. bohrium.comresearchgate.net Medicinal chemistry campaigns can then explore structure-activity relationships (SAR) by systematically modifying the pyrimidine core, the methyl group on the piperazine (B1678402) ring, and the linkage between the two moieties. nih.gov This iterative process of design, synthesis, and biological testing is critical for developing a candidate drug with an optimal efficacy and safety profile. researchgate.netmdpi.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, it is imperative to move beyond single-target analyses and embrace a systems biology approach. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the cellular response to the compound. ufz.denih.gov
Future research should involve treating relevant cell lines or model organisms with this compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). mdpi.com Integrating these datasets can help elucidate the compound's mechanism of action, identify potential off-target effects, discover biomarkers for predicting treatment response, and reveal complex biological networks that are perturbed by the drug. youtube.comnih.gov This deep mechanistic insight is crucial for both preclinical development and for understanding potential toxicities. ufz.de
| Omics Layer | Information Gained | Application in Research |
| Transcriptomics | Changes in gene expression. | Identify regulated genes and pathways. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Validate gene expression changes and identify direct protein targets. |
| Metabolomics | Changes in endogenous small molecule metabolites. | Understand metabolic reprogramming and downstream functional effects. |
Exploration of New Therapeutic Applications and Translational Research Potential
The versatility of the pyrimidine scaffold suggests that the therapeutic potential of this compound may extend beyond its initially identified activity. researchgate.netmdpi.com Pyrimidine derivatives have been investigated for a wide range of conditions, including cancer, viral infections, bacterial infections, malaria, inflammation, and central nervous system disorders. nih.govnih.gov
A systematic exploration of new therapeutic applications is a logical next step. This involves testing the compound in a diverse array of preclinical disease models. For example, its anti-proliferative effects could be evaluated against a broad panel of human cancer cell lines, and its antimicrobial activity could be tested against various pathogenic bacteria and viruses. ijper.org Promising results from these in vitro and in vivo studies would provide the foundation for translational research aimed at moving this compound into clinical development for new indications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
